molecular formula C19H22Cl2N2O3S B2447938 N-(2,5-dichlorophenyl)-4-(dipropylsulfamoyl)benzamide CAS No. 312914-38-8

N-(2,5-dichlorophenyl)-4-(dipropylsulfamoyl)benzamide

Cat. No. B2447938
CAS RN: 312914-38-8
M. Wt: 429.36
InChI Key: GGHUNNJFUFMKDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dichlorophenyl)-4-(dipropylsulfamoyl)benzamide, also known as DPCPX, is a selective antagonist of adenosine A1 receptors. It is a chemical compound that has been synthesized for scientific research purposes. The compound has been used extensively in the study of adenosine receptors and their role in various biological processes.

Mechanism of Action

N-(2,5-dichlorophenyl)-4-(dipropylsulfamoyl)benzamide acts as a selective antagonist of adenosine A1 receptors. It binds to these receptors and prevents the binding of adenosine, which in turn blocks the downstream signaling pathways that are activated by adenosine. This mechanism of action has been used to study the role of adenosine A1 receptors in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters, including dopamine, glutamate, and GABA. It has also been shown to affect the activity of ion channels and modulate the activity of various enzymes.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,5-dichlorophenyl)-4-(dipropylsulfamoyl)benzamide in lab experiments is its selectivity for adenosine A1 receptors. This allows researchers to specifically target these receptors and study their role in various biological processes. However, one limitation of using this compound is that it may not fully mimic the effects of adenosine in vivo, as adenosine can activate multiple receptor subtypes.

Future Directions

There are several future directions for research involving N-(2,5-dichlorophenyl)-4-(dipropylsulfamoyl)benzamide. One area of interest is the role of adenosine A1 receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential therapeutic applications of adenosine A1 receptor antagonists in various conditions, including pain, inflammation, and cardiovascular disease. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential limitations as a research tool.

Synthesis Methods

The synthesis of N-(2,5-dichlorophenyl)-4-(dipropylsulfamoyl)benzamide involves several steps. The first step is the reaction of 2,5-dichloroaniline with 4-nitrobenzoyl chloride to form 2,5-dichloro-4-nitrobenzamide. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting compound is then reacted with dipropyl sulfamide to form this compound.

Scientific Research Applications

N-(2,5-dichlorophenyl)-4-(dipropylsulfamoyl)benzamide has been used extensively in scientific research to study the role of adenosine A1 receptors. Adenosine is an important signaling molecule in the body, and its receptors are involved in a wide range of physiological processes, including sleep regulation, cardiovascular function, and immune response.

properties

IUPAC Name

N-(2,5-dichlorophenyl)-4-(dipropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O3S/c1-3-11-23(12-4-2)27(25,26)16-8-5-14(6-9-16)19(24)22-18-13-15(20)7-10-17(18)21/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHUNNJFUFMKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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